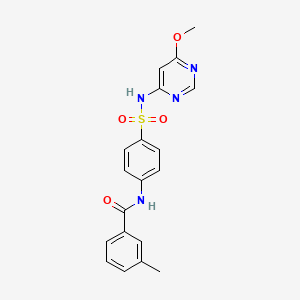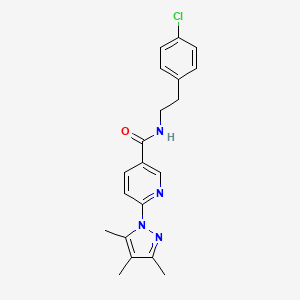![molecular formula C11H11BrN2 B2732310 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23046-69-7](/img/structure/B2732310.png)
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position of the tetrahydro-beta-carboline structure. Beta-carbolines are known for their pharmacological properties, including their role as monoamine oxidase inhibitors and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the bromination of 2,3,4,9-tetrahydro-1H-beta-carboline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding beta-carboline derivative.
Reduction: Reduction reactions can further saturate the compound, leading to fully hydrogenated derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Beta-carboline derivatives.
Reduction: Fully hydrogenated beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a monoamine oxidase inhibitor, which can affect neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This action is similar to other beta-carbolines and contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tryptoline (2,3,4,9-Tetrahydro-1H-beta-carboline): A natural derivative of beta-carboline with similar pharmacological properties.
Harmane: Another beta-carboline derivative known for its psychoactive effects.
Norharmane: A beta-carboline with potential neuroprotective properties.
Uniqueness
6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and provide a basis for further chemical modifications .
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVTUWSFMYRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23046-69-7 |
Source


|
| Record name | 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
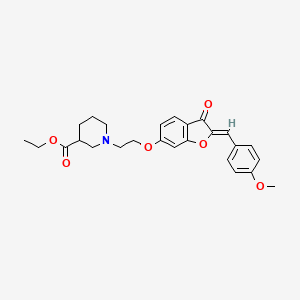


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)
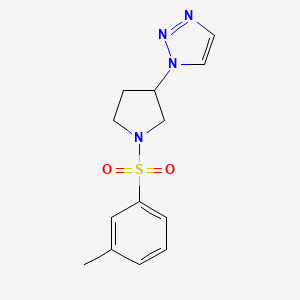
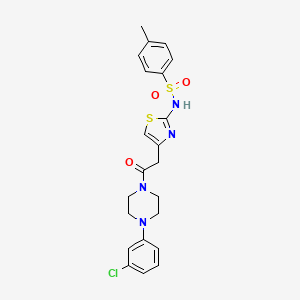




![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

